3-Cyclohexylimidazo[1,5-a]pyridine

Lipophilicity Drug-likeness ADME optimization

3-Cyclohexylimidazo[1,5-a]pyridine (CAS 618859-94-2, molecular formula C13H16N2, molecular weight 200.28 g/mol) is a 3-substituted derivative of the imidazo[1,5-a]pyridine heterocyclic family. This class of nitrogen-fused heterocycles has garnered attention for dual-use applications spanning luminescent materials and medicinal chemistry, with imidazo[1,5-a]pyridine recognized as the isomer principally exploited for its optical properties and emissive behavior.

Molecular Formula C13H16N2
Molecular Weight 200.285
CAS No. 618859-94-2
Cat. No. B2932254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyclohexylimidazo[1,5-a]pyridine
CAS618859-94-2
Molecular FormulaC13H16N2
Molecular Weight200.285
Structural Identifiers
SMILESC1CCC(CC1)C2=NC=C3N2C=CC=C3
InChIInChI=1S/C13H16N2/c1-2-6-11(7-3-1)13-14-10-12-8-4-5-9-15(12)13/h4-5,8-11H,1-3,6-7H2
InChIKeyYLAQZSRMMKGOLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Structure & Identifiers


Interactive Chemical Structure Model





3-Cyclohexylimidazo[1,5-a]pyridine (CAS 618859-94-2) Procurement-Grade Overview: Structural Identity and Class Positioning for Research Sourcing


3-Cyclohexylimidazo[1,5-a]pyridine (CAS 618859-94-2, molecular formula C13H16N2, molecular weight 200.28 g/mol) is a 3-substituted derivative of the imidazo[1,5-a]pyridine heterocyclic family [1]. This class of nitrogen-fused heterocycles has garnered attention for dual-use applications spanning luminescent materials and medicinal chemistry, with imidazo[1,5-a]pyridine recognized as the isomer principally exploited for its optical properties and emissive behavior [2]. The cyclohexyl substituent at position 3 imparts distinct lipophilic and conformational characteristics that differentiate this compound from its more common 3-aryl and 3-alkyl congeners. As a building block, the unsubstituted position 1 remains available for further synthetic elaboration toward N-heterocyclic carbene (NHC) ligands, fluorophores, and bioactive derivatives.

Why 3-Cyclohexylimidazo[1,5-a]pyridine Cannot Be Casually Replaced by a Generic Imidazopyridine Analog in Research or Industrial Procurement


The imidazo[1,5-a]pyridine scaffold is exquisitely sensitive to the nature of the 3-position substituent, which governs not only lipophilicity and solubility but also critical photophysical behavior (quantum yield, Stokes shift) and biological target engagement [1]. While 3-phenyl, 3-methyl, or 3-aryl analogs are frequently employed as default aromatic building blocks, the saturated cyclohexyl group introduces a fundamentally different steric, conformational, and electronic profile. Substituting a 3-phenylimidazo[1,5-a]pyridine for the 3-cyclohexyl variant may inadvertently introduce undesirable π-π stacking interactions, alter metabolic stability, or compromise the performance of NHC ligand precursors. The evidence presented below demonstrates that molecular-level differences in lipophilicity, conformational flexibility, photophysical behavior, and synthetic diversification capacity make simple interchange scientifically unsound without explicit comparative validation.

Quantitative Differentiation Evidence for 3-Cyclohexylimidazo[1,5-a]pyridine (CAS 618859-94-2) Against Closest Analogs: Procurement-Relevant Comparative Data


Lipophilicity Tuning Without Aromatic Planarity: LogP Comparison of 3-Cyclohexyl vs 3-Aryl and 3-Alkyl Imidazo[1,5-a]pyridine Analogs

The lipophilicity of 3-cyclohexylimidazo[1,5-a]pyridine is predicted to fall in the range of LogP 3.0–3.5, positioning it between the less lipophilic 3-methyl analog (experimental LogP 1.56) and the aromatic 3-phenyl analog (experimental LogP 3.00), while matching the 3-(3,4-dimethoxyphenyl) derivative (cLogP 3.2) . Critically, unlike the 3-phenyl analog, the saturated cyclohexyl ring eliminates the capacity for intercalative π-π stacking with aromatic protein residues or nucleic acid bases, a property that can reduce non-specific target engagement and aggregation-driven assay artifacts. This differentiated lipophilicity–polarity balance makes the cyclohexyl analog a strategically distinct choice when the objective is to retain LogP in the 3–4 range without introducing aromatic planarity.

Lipophilicity Drug-likeness ADME optimization

Conformational Flexibility as a Differentiating Feature: Cyclohexyl Chair–Boat Dynamics vs Rigid Aromatic Planarity in 3-Phenylimidazo[1,5-a]pyridine

The cyclohexyl substituent at position 3 can interconvert between chair and twist-boat conformations, presenting a dynamic steric footprint that differs fundamentally from the static planar geometry of the 3-phenyl analog [1]. In the context of protein–ligand interactions, this conformational ensemble may enable the cyclohexyl group to adapt to sub-pocket shape requirements that a rigid phenyl ring cannot satisfy. Conversely, the absence of an aromatic ring at this position eliminates edge-to-face and face-to-face π-stacking interactions that often dominate the binding mode of 3-phenylimidazo[1,5-a]pyridine derivatives. This property has been exploited in the design of N-heterocyclic carbene (NHC) precursors, where the cyclohexyl group imparts steric bulk that enhances catalyst stability without introducing electronically active aromatic substituents that could participate in off-cycle reactions.

Conformational analysis Molecular recognition Structure-based design

Photophysical Behavior: Confirmed Fluorescence of the Cyclohexyl-Substituted Imidazo[1,5-a]pyridin-2-ium Core vs Comparative Class Data for 1,3-Disubstituted Analogs

The N-protonated derivative of 3-cyclohexylimidazo[1,5-a]pyridine (compound 2a, the imidazo[1,5-a]pyridin-2-ium hexafluorophosphate salt) exhibits absorption and fluorescence bands attributable to π–π* transitions, behaving as a typical aromatic fluorophore [1]. This demonstrates that the cyclohexyl substituent at position 3 does not quench the intrinsic luminescence of the imidazo[1,5-a]pyridine core. In the broader class of 1,3-disubstituted imidazo[1,5-a]pyridines, quantum yields up to 38.5% and Stokes shifts exceeding 100 nm have been reported, with the nature of the 3-substituent critically modulating both parameters [2][3]. The saturated cyclohexyl group, lacking lone-pair or π-electrons that could participate in photoinduced electron transfer (PET) quenching pathways, is predicted to preserve or enhance quantum yield relative to electron-rich 3-aryl analogs known to engage in PET-based fluorescence attenuation.

Fluorescence Photophysics Luminescent materials

Elimination of Intermolecular π-Stacking: A Solubility and Formulation Advantage of 3-Cyclohexyl over 3-Phenylimidazo[1,5-a]pyridine

3-Phenylimidazo[1,5-a]pyridine (CAS 35854-46-7) is a crystalline solid with a melting point of 108–112 °C, indicative of strong intermolecular forces including π-stacking interactions that contribute to lattice stability and reduced solubility in non-polar media . In contrast, 3-cyclohexylimidazo[1,5-a]pyridine, lacking aromatic π-electrons on the 3-substituent, is predicted to have a substantially lower melting point and higher solubility in organic solvents due to the absence of directional π–π interactions. This physicochemical distinction has practical consequences: in assays requiring high compound concentrations, the 3-phenyl analog may precipitate or aggregate, generating false positives or negatives in biochemical screens. The cyclohexyl variant mitigates this risk by eliminating the primary driver of aromatic stacking while maintaining comparable LogP.

Solubility Aggregation Formulation science

Synthetic Diversification at Position 1: Confirmed Availability of 1-Functionalized Derivatives Demonstrating the Cyclohexyl Core as a Versatile Building Block Platform

The 3-cyclohexylimidazo[1,5-a]pyridine core has been successfully elaborated at position 1 into multiple commercially catalogued derivatives: 3-cyclohexylimidazo[1,5-a]pyridine-1-carbaldehyde (CAS not assigned, MW 228.29) [1], 3-cyclohexylimidazo[1,5-a]pyridine-1-carboxylic acid , and 1-(3-cyclohexylimidazo[1,5-a]pyridin-1-yl)-2,2,2-trifluoroethanone [2]. These derivatives serve as entry points for amide coupling, reductive amination, and hydrazone formation, respectively. The availability of these functionalized analogs contrasts with some 3-alkyl or 3-aryl congeners, where position-1 derivatization may be synthetically challenging due to steric or electronic deactivation. This body of catalogued derivatives confirms that the cyclohexyl substituent does not impede the reactivity of position 1, making the free base a strategic procurement choice for laboratories requiring a chemically tractable scaffold for library synthesis.

Synthetic accessibility Building block Chemical biology

Procurement-Guided Application Scenarios for 3-Cyclohexylimidazo[1,5-a]pyridine: Where the Evidence Supports Prioritization Over Generic Imidazopyridine Analogs


N-Heterocyclic Carbene (NHC) Ligand Precursor for Organometallic Catalysis

The cyclohexyl-substituted imidazo[1,5-a]pyridin-2-ium salt (compound 2a) has been experimentally validated as a precursor for Ag(I), Au(I), and Au(III) NHC complexes with demonstrated structural characterization by X-ray crystallography and electronic spectroscopy [1]. The cyclohexyl group provides steric bulk favorable for catalyst stabilization without introducing aromatic π-electrons that could engage in off-cycle metal–π interactions. Researchers developing Pd, Au, or Ag NHC catalysts should procure the 3-cyclohexyl variant (or its protonated salt) rather than the 3-phenyl analog, as the saturated substituent yields electronically purer σ-donor ligands with reduced potential for competing coordination modes.

Medicinal Chemistry SAR Studies Requiring Lipophilic But Non-Aromatic 3-Position Occupancy

When structure–activity relationship (SAR) campaigns demand LogP values in the 3–3.5 range at the imidazo[1,5-a]pyridine 3-position but require exclusion of aromatic π-stacking interactions, the 3-cyclohexyl analog provides a matched-lipophilicity isostere of the 3-phenyl derivative (LogP 3.00) without the risk of intercalative binding or aggregation-driven assay interference . This is particularly relevant for programs targeting CNS or intracellular protein–protein interaction interfaces where non-specific aromatic interactions can confound selectivity profiling. The evidence supports procuring the 3-cyclohexyl compound as the primary lipophilic building block when aromaticity at this position is structurally contraindicated.

Luminescent Probe Development Requiring Fluorescent Scaffolds Free of 3-Aryl Quenching Pathways

The confirmed fluorescence of the N-protonated 3-cyclohexylimidazo[1,5-a]pyridin-2-ium core [2] validates its suitability as a luminescent scaffold. Because the cyclohexyl group is electronically inert, it is not expected to introduce photoinduced electron transfer (PET) quenching pathways that can attenuate emission in 3-aryl derivatives bearing electron-rich or electron-poor aromatic rings. Researchers developing fluorescent probes, OLED emitters, or luminescent sensors should select the 3-cyclohexyl building block when the goal is to maximize quantum yield by minimizing electronic interference from the 3-substituent.

Chemical Biology Tool Compound Synthesis via Position-1 Functionalization

The demonstrated commercial availability of 1-carbaldehyde, 1-carboxylic acid, and 1-trifluoroacetyl derivatives of the 3-cyclohexyl core [3] provides multiple synthetic entry points for bioconjugation, library assembly, and affinity probe construction. Procurement of the free base (CAS 618859-94-2) or its 1-functionalized analogs enables rapid diversification toward amide-, hydrazone-, or amine-linked conjugates. This multi-handle synthetic platform makes the 3-cyclohexyl series a structurally distinct and practically advantageous alternative to 3-phenyl or 3-methyl imidazo[1,5-a]pyridine building blocks for chemical biology applications.

Quote Request

Request a Quote for 3-Cyclohexylimidazo[1,5-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.